An In-depth Technical Guide to 2-Bromo-5-iodobenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-5-iodobenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutics. Halogenated benzoyl chlorides, in particular, serve as highly versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-5-iodobenzoyl chloride, a trifunctionalized reagent with significant potential in the synthesis of bioactive compounds. As a Senior Application Scientist, my aim is to present not just the fundamental properties of this compound, but to also provide actionable insights into its synthesis, reactivity, and practical applications, grounded in established chemical principles and supported by authoritative references.
Compound Identification and Structural Elucidation
Chemical Identity:
| Identifier | Value |
| Chemical Name | 2-Bromo-5-iodobenzoyl chloride |
| CAS Number | 1261570-98-2 |
| Molecular Formula | C₇H₃BrClIO |
| Molecular Weight | 345.36 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)Cl)I) |
| InChI Key | BNQXSFFVGRPZIP-UHFFFAOYSA-N |
Chemical Structure:
Figure 1: 2D Structure of 2-Bromo-5-iodobenzoyl chloride
Synthesis of 2-Bromo-5-iodobenzoyl chloride
The most direct and industrially scalable synthesis of 2-Bromo-5-iodobenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-bromo-5-iodobenzoic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.
Synthesis of the Precursor: 2-Bromo-5-iodobenzoic Acid
The synthesis of the requisite 2-bromo-5-iodobenzoic acid can be accomplished through a multi-step sequence starting from more readily available materials. One common route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. A plausible synthetic pathway is outlined below.[1]
Figure 2: Synthetic pathway to 2-Bromo-5-iodobenzoic acid.
Conversion to 2-Bromo-5-iodobenzoyl chloride: A Step-by-Step Protocol
The conversion of the carboxylic acid to the acyl chloride is a robust and high-yielding reaction. The use of thionyl chloride is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Reaction Scheme:
Figure 3: Conversion of the carboxylic acid to the benzoyl chloride.
Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of similar benzoyl chlorides.[2][3]
Materials:
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2-Bromo-5-iodobenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous toluene or dichloromethane (DCM)
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Dimethylformamide (DMF, catalytic amount)
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Round-bottom flask with reflux condenser and gas trap
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas trap (to neutralize the evolving HCl and SO₂ gases), add 2-bromo-5-iodobenzoic acid (1.0 equivalent).
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Solvent and Reagent Addition: Add anhydrous toluene or DCM to the flask to create a slurry. Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF. Subsequently, add an excess of thionyl chloride (typically 2-5 equivalents) dropwise to the stirred mixture.
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Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-Bromo-5-iodobenzoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation can be employed.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would hydrolyze them back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
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Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
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Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating species.
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Gas Trap: The reaction evolves corrosive and toxic gases (HCl and SO₂), which must be neutralized in a basic solution (e.g., NaOH solution).
Physicochemical Properties and Reactivity
Predicted Physicochemical Properties:
| Property | Value |
| Physical State | Solid (predicted) |
| Boiling Point | High boiling point, likely requires vacuum distillation |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). |
Reactivity Profile:
The reactivity of 2-Bromo-5-iodobenzoyl chloride is dictated by its three functional groups: the highly electrophilic acyl chloride, and the two halogen atoms on the aromatic ring.
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Acyl Chloride: This group is the most reactive site and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively.[4] The presence of two electron-withdrawing halogens on the ring further enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.
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Aromatic Halogens: The bromine and iodine atoms are less reactive than the acyl chloride but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these transformations, allowing for selective functionalization.
Applications in Drug Discovery and Development
The trifunctional nature of 2-Bromo-5-iodobenzoyl chloride makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds that are prevalent in many biologically active compounds.[5][6]
Workflow for the Synthesis of Bioactive Molecules:
Figure 4: A generalized workflow for the use of 2-Bromo-5-iodobenzoyl chloride in drug discovery.
While specific examples for 2-Bromo-5-iodobenzoyl chloride are not widely published, its utility can be extrapolated from the applications of similar compounds. For instance, related bromo- and iodo-substituted benzoyl chlorides are key intermediates in the synthesis of a variety of kinase inhibitors and other targeted therapies. The ability to sequentially and selectively react at the three different functional groups allows for the rapid generation of diverse chemical libraries for high-throughput screening.
Safety and Handling
2-Bromo-5-iodobenzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
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GHS Pictograms: Corrosive
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Hazard Statements:
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H290: May be corrosive to metals.
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H314: Causes severe skin burns and eye damage.
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Safe Handling and Storage:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle under an inert atmosphere to prevent hydrolysis.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.
Conclusion
2-Bromo-5-iodobenzoyl chloride is a highly reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures and diverse chemical libraries. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications, based on established chemical principles and data from analogous compounds. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in a research and development setting.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid. Retrieved February 4, 2026, from [Link].
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
-
Jinan Tantu Chemicals Co., Ltd. (n.d.). 2-Iodo-5-BroMobenzyl Chloride CAS 1261817-10-0. Retrieved February 4, 2026, from [Link].
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
-
ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved February 4, 2026, from [Link].
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PubChem. (n.d.). 2-Bromo-5-chlorobenzoyl chloride. Retrieved February 4, 2026, from [Link].
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PubChem. (n.d.). 2-Bromo-5-fluoro-3-iodobenzoyl chloride. Retrieved February 4, 2026, from [Link].
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PubChem. (n.d.). 1-Bromo-2-chloro-5-iodobenzene. Retrieved February 4, 2026, from [Link].
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 4, 2026, from [Link].
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-iodobenzoyl chloride. Retrieved February 4, 2026, from [Link].
Sources
- 1. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 2. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
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